molecular formula C10H14FN B7842245 1-(4-Fluoro-3-methylphenyl)propan-1-amine

1-(4-Fluoro-3-methylphenyl)propan-1-amine

Cat. No.: B7842245
M. Wt: 167.22 g/mol
InChI Key: ZKRCUUZWIWMGCZ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)propan-1-amine is an organic compound characterized by a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propylamine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methylphenyl)propan-1-amine can be synthesized through several methods, including:

  • Reductive Amination: This involves the reaction of 4-fluoro-3-methylbenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Grignard Reaction: Reacting 4-fluoro-3-methylbenzene with propylmagnesium bromide followed by hydrolysis.

  • Suzuki-Miyaura Coupling: This method involves the cross-coupling of 4-fluoro-3-methylphenylboronic acid with propyl halides using a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reductive amination or Grignard reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

  • Oxidation: Oxidation of the amine group can produce the corresponding nitro compound.

  • Reduction: Reduction of the nitro group (if present) can yield the amine.

  • Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.

  • Substitution: Nucleophiles like sodium hydroxide and reaction conditions involving high temperatures are employed.

Major Products Formed:

  • Oxidation: 1-(4-Fluoro-3-methylphenyl)propan-1-one

  • Reduction: this compound (reduced form)

  • Substitution: Various substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)propan-1-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

  • Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

1-(4-Fluoro-3-methylphenyl)propan-1-amine is structurally similar to other fluorinated phenyl compounds such as 4-fluoro-3-methylphenyl isocyanate and 4-fluoro-3-methyl-alpha-pyrrolidinohexanophenone. its unique combination of fluorine and methyl groups on the phenyl ring distinguishes it from these compounds. The presence of the propylamine group further enhances its reactivity and utility in various applications.

Comparison with Similar Compounds

  • 4-Fluoro-3-methylphenyl isocyanate

  • 4-Fluoro-3-methyl-alpha-pyrrolidinohexanophenone

  • 3-Fluoro-4-methylphenyl isothiocyanate

This detailed overview provides a comprehensive understanding of 1-(4-Fluoro-3-methylphenyl)propan-1-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRCUUZWIWMGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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